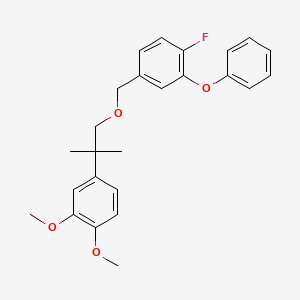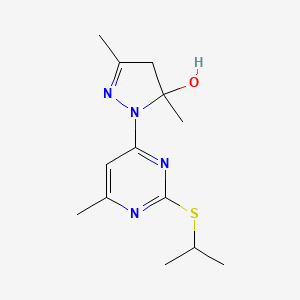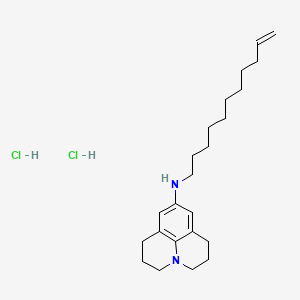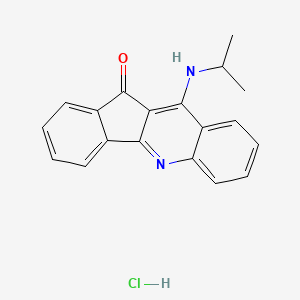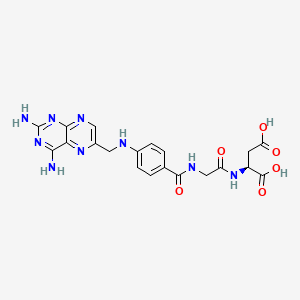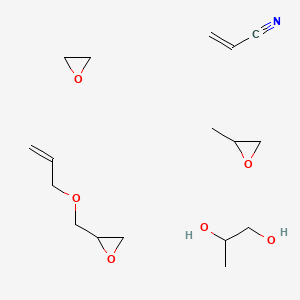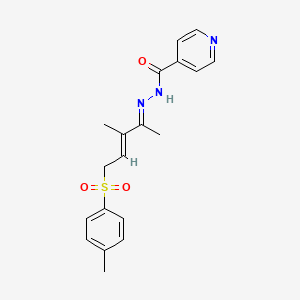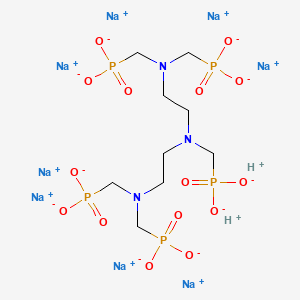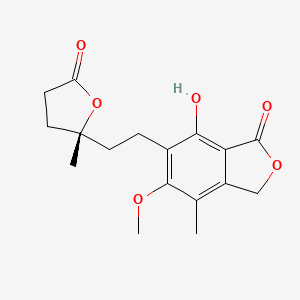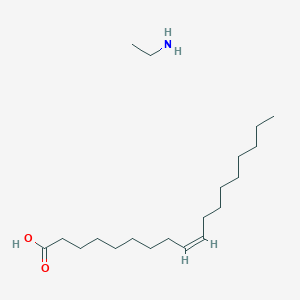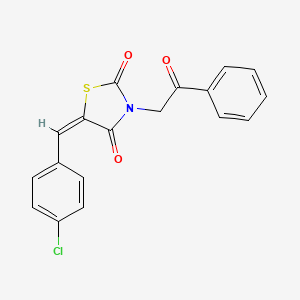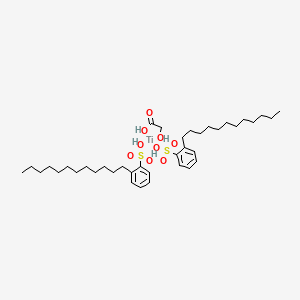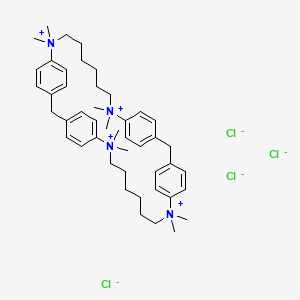
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple methyl groups and tetraazoniapentacyclic framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves multiple steps, including the formation of the pentacyclic core and the introduction of methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7,14,14-Tetramethyl-7,14-diazaheptacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- 7,7,14,14,24,24-Hexamethyl-7,14,24-triazahexacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
Uniqueness
The uniqueness of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride lies in its highly methylated structure and tetraazoniapentacyclic framework. These features confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
92901-70-7 |
|---|---|
Formule moléculaire |
C46H68Cl4N4 |
Poids moléculaire |
818.9 g/mol |
Nom IUPAC |
7,7,14,14,24,24,31,31-octamethyl-7,14,24,31-tetrazoniapentacyclo[30.2.2.23,6.215,18.220,23]dotetraconta-1(34),3(42),4,6(41),15(40),16,18(39),20,22,32,35,37-dodecaene;tetrachloride |
InChI |
InChI=1S/C46H68N4.4ClH/c1-47(2)33-13-9-10-14-34-48(3,4)44-29-21-41(22-30-44)38-42-23-31-46(32-24-42)50(7,8)36-16-12-11-15-35-49(5,6)45-27-19-40(20-28-45)37-39-17-25-43(47)26-18-39;;;;/h17-32H,9-16,33-38H2,1-8H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
AEQNCJVEJSFDJR-UHFFFAOYSA-J |
SMILES canonique |
C[N+]1(CCCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


